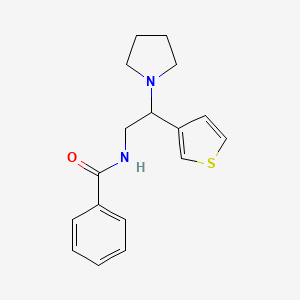
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as PTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTB belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Cancer Treatment
One significant application of similar compounds is in the design and synthesis of isotype-selective histone deacetylase (HDAC) inhibitors. These compounds, including N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have shown potential in blocking cancer cell proliferation, inducing histone acetylation, and promoting apoptosis, making them promising candidates for anticancer drugs (Zhou et al., 2008).
Heterocyclic Synthesis for Chemical Diversity
Compounds with a thiophenyl moiety have been utilized in heterocyclic synthesis, leading to the creation of various derivatives with potential applications in medicinal chemistry. For instance, thiophenylhydrazonoacetates have been used to synthesize pyrazole, isoxazole, and pyrimidine derivatives, contributing to the chemical diversity necessary for drug discovery (Mohareb et al., 2004).
Melanoma Cytotoxicity
Benzamide derivatives, including those related to the compound , have been explored for their cytotoxicity against melanoma cells. These studies aim to develop targeted drug delivery systems for melanoma therapy, leveraging the high binding capacity of benzamide derivatives to melanotic melanoma cells (Wolf et al., 2004).
Smart Window Applications
In materials science, derivatives of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide have been investigated for smart window applications. The synthesis and characterization of thienylpyrrole derivatives, for example, have shown potential for use in smart windows due to their optical properties and stability (Soğancı et al., 2016).
Bioinorganic Chemistry
In bioinorganic chemistry, cobalt(II) complexes with Schiff bases derived from thiophene-containing compounds have been synthesized and characterized. These complexes show promise in antimicrobial activity, highlighting their relevance in the development of new antimicrobial agents (Singh et al., 2009).
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(14-6-2-1-3-7-14)18-12-16(15-8-11-21-13-15)19-9-4-5-10-19/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUGYSIKPIKFDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)

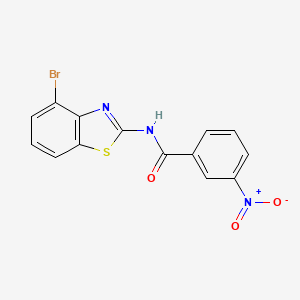

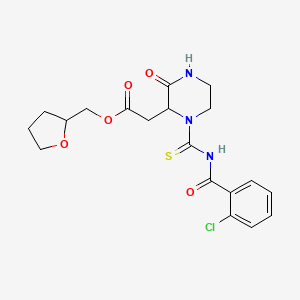
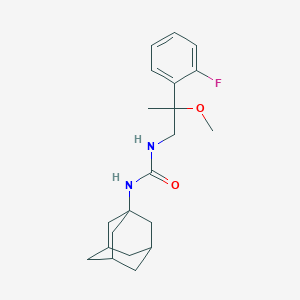
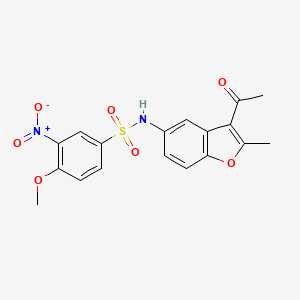
![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)
![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)
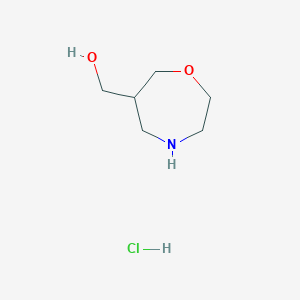

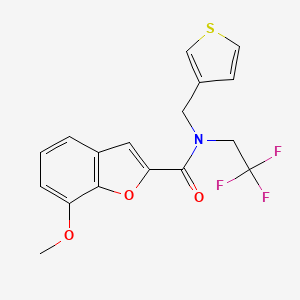

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)